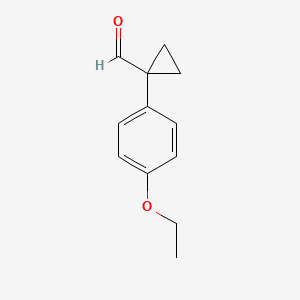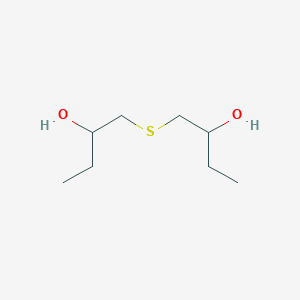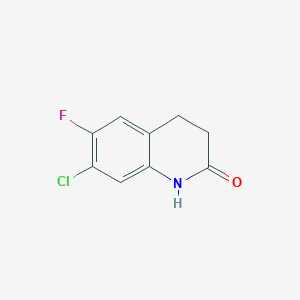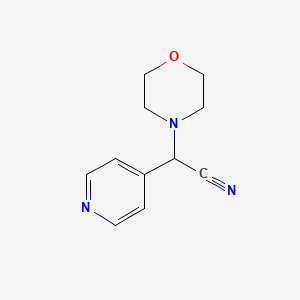
Morpholin-4-yl-pyridin-4-yl-acetonitrile
描述
Morpholin-4-yl-pyridin-4-yl-acetonitrile is an organic compound that features both a morpholine ring and a pyridine ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Morpholin-4-yl-pyridin-4-yl-acetonitrile typically involves the reaction of morpholine with pyridine-4-carbaldehyde in the presence of a cyanide source. The reaction conditions often include a solvent such as ethanol or methanol and a catalyst to facilitate the reaction. The mixture is usually heated to reflux to ensure complete reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of automated systems ensures precise control over temperature, pressure, and reaction time, leading to a more efficient production process.
化学反应分析
Types of Reactions
Morpholin-4-yl-pyridin-4-yl-acetonitrile can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitrile group to an amine group.
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitrile group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are often used.
Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions under basic or acidic conditions.
Major Products Formed
Oxidation: Oxidized derivatives of the compound.
Reduction: Amino derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
Morpholin-4-yl-pyridin-4-yl-acetonitrile has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anti-tumor activities.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.
作用机制
The mechanism of action of Morpholin-4-yl-pyridin-4-yl-acetonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
相似化合物的比较
Similar Compounds
- Morpholin-4-yl-acetic acid
- 3-(Morpholin-4-yl)propane-2,3-dione
- 5-(Morpholin-4-yl)-1,2,3-thiadiazole
Uniqueness
Morpholin-4-yl-pyridin-4-yl-acetonitrile is unique due to the presence of both a morpholine ring and a pyridine ring, which allows it to participate in a wider range of chemical reactions compared to similar compounds. Its structure also provides distinct biological activities, making it a valuable compound in various fields of research.
属性
分子式 |
C11H13N3O |
|---|---|
分子量 |
203.24 g/mol |
IUPAC 名称 |
2-morpholin-4-yl-2-pyridin-4-ylacetonitrile |
InChI |
InChI=1S/C11H13N3O/c12-9-11(10-1-3-13-4-2-10)14-5-7-15-8-6-14/h1-4,11H,5-8H2 |
InChI 键 |
FVBUUYWJAGGTIR-UHFFFAOYSA-N |
规范 SMILES |
C1COCCN1C(C#N)C2=CC=NC=C2 |
产品来源 |
United States |
Synthesis routes and methods
Procedure details








体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1h-Indole-2-carboxylic acid,1-[[4-(2,5-dimethyl-1h-pyrrol-1-yl)phenyl]methyl]-3-phenyl-](/img/structure/B8527640.png)
![3,6-Dichloro-2-[(4-chlorobenzene-1-sulfonyl)(pyridin-4-yl)methyl]pyridine](/img/structure/B8527648.png)
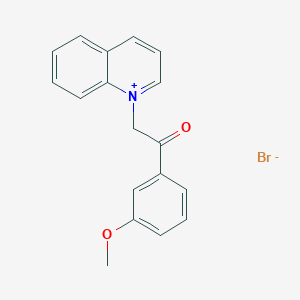
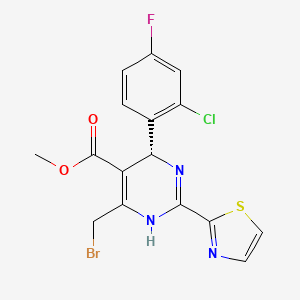
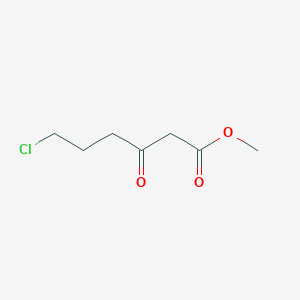
![1-[(4-Butylphenyl)methyl]piperazine](/img/structure/B8527704.png)
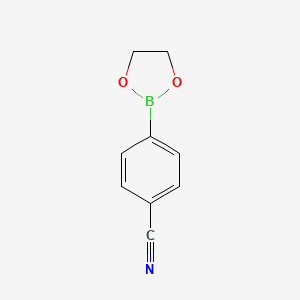
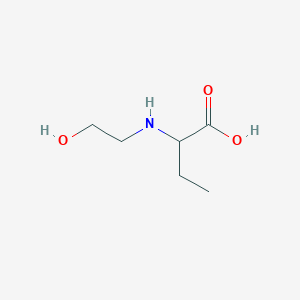
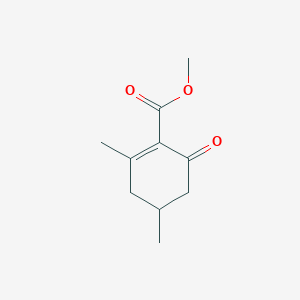
![3-(1,4-Dioxa-8-aza-spiro[4.5]dec-8-yl)-butylamine](/img/structure/B8527737.png)
![4-Chloro-2-[2-(dimethylamino)-2-oxoethoxy]benzoic acid](/img/structure/B8527745.png)
